

# chemical structure and IUPAC name of 2-Methoxy-5-nitrobenzotrifluoride

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## Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1294411

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## An In-depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-5-nitrobenzotrifluoride**, a key intermediate in the synthesis of pharmaceuticals and dyes. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

## Chemical Structure and IUPAC Name

**2-Methoxy-5-nitrobenzotrifluoride** is an aromatic organic compound.<sup>[1]</sup> Its structure consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>), a nitro group (-NO<sub>2</sub>), and a trifluoromethyl group (-CF<sub>3</sub>).

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-4-nitro-2-(trifluoromethyl)benzene.<sup>[1]</sup> It is also known by other names, including 4-nitro-2-(trifluoromethyl)anisole and 5-nitro-2-methoxybenzotrifluoride.<sup>[1]</sup>

## Physicochemical Properties

**2-Methoxy-5-nitrobenzotrifluoride** is a white to light yellow crystalline powder at room temperature.<sup>[2]</sup> It is characterized by the following properties:

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>	[1]
Molecular Weight	221.13 g/mol	[1]
Melting Point	79-81 °C	[2]
Boiling Point	~267.2 °C at 760 mmHg	[2]
Purity	≥99.0%	[2]
Appearance	White to light yellow crystalline powder	[2]
Solubility	Low in water; soluble in common organic solvents such as dichloromethane and toluene.	
CAS Number	654-76-2	[1]

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Methoxy-5-nitrobenzotrifluoride** are not readily available in the cited literature, a plausible and representative synthetic method can be derived from analogous chemical transformations. A common route for the synthesis of aryl methyl ethers is the nucleophilic aromatic substitution of a corresponding aryl chloride with sodium methoxide.

### Representative Synthesis: Nucleophilic Aromatic Substitution

This protocol describes a potential synthesis of **2-Methoxy-5-nitrobenzotrifluoride** from 2-chloro-5-nitrobenzotrifluoride.

#### Materials:

- 2-Chloro-5-nitrobenzotrifluoride
- Sodium methoxide (solid or as a solution in methanol)

- Methanol (anhydrous)
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux, extraction, and filtration
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrobenzotrifluoride in a suitable solvent such as anhydrous methanol or toluene.
- **Addition of Reagent:** Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium methoxide to the solution. The addition may be done portion-wise if using solid sodium methoxide, or dropwise if using a solution, to control any initial exotherm.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If methanol was used as the solvent, it can be removed under reduced pressure using a rotary evaporator.

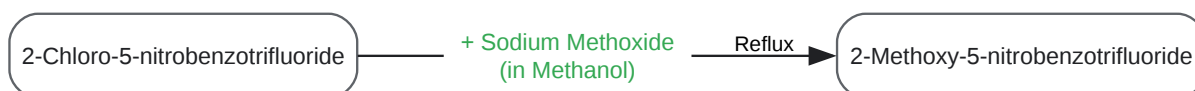
- Extraction: Dilute the residue with water and an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Acidify the aqueous layer with 1 M hydrochloric acid to neutralize any excess sodium methoxide. Separate the organic layer.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **2-Methoxy-5-nitrobenzotrifluoride** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

## Visualizations

Chemical Structure of **2-Methoxy-5-nitrobenzotrifluoride**

Caption: 2D representation of **2-Methoxy-5-nitrobenzotrifluoride**.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2-Methoxy-5-nitrobenzotrifluoride**.

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## References

- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
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